
(5-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid is an organoboron compound that has gained attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropylcarbamoyl group and a methyl group. The boronic acid functionality makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.
Industrial Production Methods
Industrial production of (5-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The choice of catalyst, base, and solvent can be optimized to achieve high yields and purity. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(5-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the boronic acid group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to the formation of various substituted phenyl derivatives.
科学研究应用
(5-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.
Industry: The compound can be used in the production of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of (5-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The cyclopropylcarbamoyl group may also contribute to the compound’s reactivity and specificity by providing steric and electronic effects.
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler analog with a phenyl ring and a boronic acid group.
(4-Methylphenyl)boronic acid: Similar structure but with a methyl group at the para position.
(Cyclopropylcarbamoyl)phenylboronic acid: Similar structure but without the methyl group.
Uniqueness
(5-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid is unique due to the combination of the cyclopropylcarbamoyl and methyl groups on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity, stability, and specificity in various applications, making it a valuable tool in both research and industrial settings.
属性
CAS 编号 |
832114-38-2 |
|---|---|
分子式 |
C11H14BNO3 |
分子量 |
219.05 g/mol |
IUPAC 名称 |
[5-(cyclopropylcarbamoyl)-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C11H14BNO3/c1-7-2-3-8(6-10(7)12(15)16)11(14)13-9-4-5-9/h2-3,6,9,15-16H,4-5H2,1H3,(H,13,14) |
InChI 键 |
XVQPEKNAGZAAEV-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2CC2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



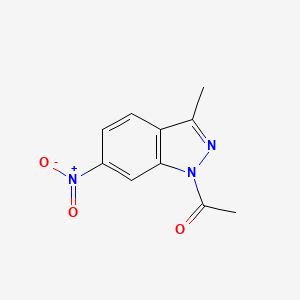
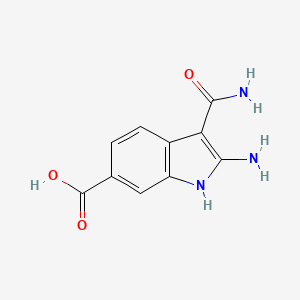


![3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11889434.png)
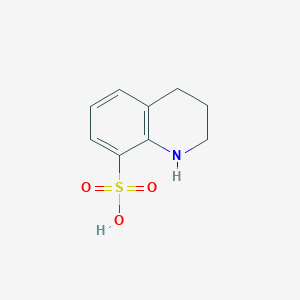
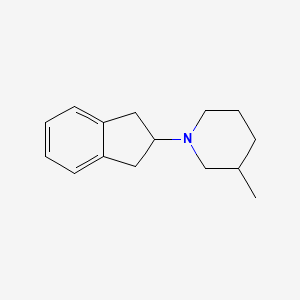
![1,6-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B11889461.png)

![2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone](/img/structure/B11889476.png)
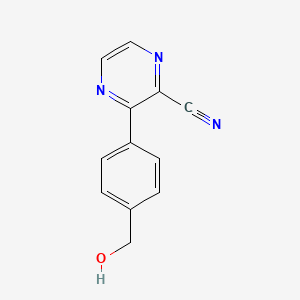
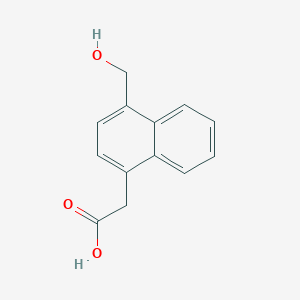
![7-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11889483.png)
